5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
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Overview
Description
5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl, methoxy, and pyrimidinyl groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, as well as electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18Cl2N2O4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-30-21-4-2-3-5-22(21)32-23-12-27-14-28-24(23)17-8-7-16(11-20(17)29)31-13-15-6-9-18(25)19(26)10-15/h2-12,14,29H,13H2,1H3 |
InChI Key |
OKWSKZRKMPFEFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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